molecular formula C22H23ClN6O3S B10936638 methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate

methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B10936638
M. Wt: 487.0 g/mol
InChI Key: BTDSCMUPSKQTBY-UHFFFAOYSA-N
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Description

Methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Quinazoline Moiety Synthesis: The quinazoline moiety can be prepared by the cyclization of an anthranilic acid derivative with an appropriate aldehyde.

    Linking the Pyrazole and Quinazoline Units: The pyrazole and quinazoline units are linked via a propyl chain, which can be introduced through a nucleophilic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, typically using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative that lacks the quinazoline and sulfanyl groups.

    Quinazoline Derivatives: Compounds that feature the quinazoline moiety but lack the pyrazole ring and sulfanyl group.

    Sulfoxides and Sulfones: Oxidized derivatives of compounds containing sulfanyl groups.

Uniqueness

Methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, a quinazoline moiety, and a sulfanyl group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties that are not found in simpler or more common derivatives.

Properties

Molecular Formula

C22H23ClN6O3S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C22H23ClN6O3S/c1-14-19(23)15(2)28(26-14)12-6-11-27-20(30)16-7-4-5-8-17(16)25-22(27)33-13-29-18(9-10-24-29)21(31)32-3/h4-5,7-10H,6,11-13H2,1-3H3

InChI Key

BTDSCMUPSKQTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C(=CC=N4)C(=O)OC)C)Cl

Origin of Product

United States

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